
1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2172254-22-5 . It has a molecular weight of 203.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h1,10H,2-6H2,(H,11,12);1H . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, or solubility, are not provided in the available resources.科学的研究の応用
Neurological Research
This compound has been used in studies related to neurological disorders, such as Parkinson’s disease. It has been utilized to induce animal models of Parkinson’s disease and to study the effects of docosahexaenoic acid (DHA) on the distribution of epalrestat in the nervous system .
Biochemical/Physiological Actions
As a derivative of MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), it serves as a dopaminergic neurotoxin and has been used in neurology research. MPTP itself has been used to study its effects on microglial innate immune memory and to investigate the protective effects of phenylpropionamides in Parkinson’s disease mouse models .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h1,10H,2-6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXNXBBCDPRKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2(CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[6-acetamido-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2929222.png)
![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide](/img/structure/B2929223.png)
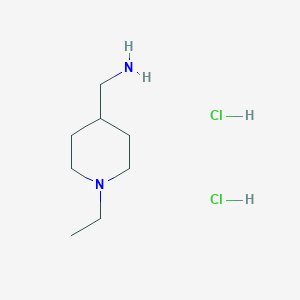
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one](/img/structure/B2929229.png)
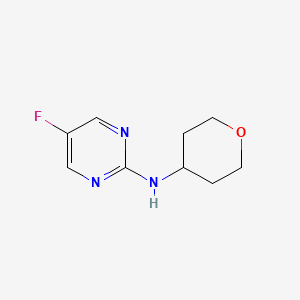
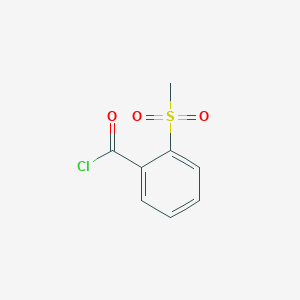
![N-ethyl-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2929234.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)
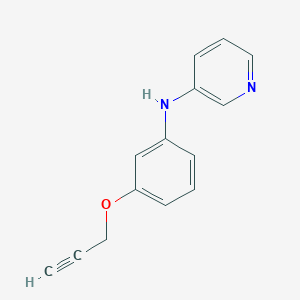
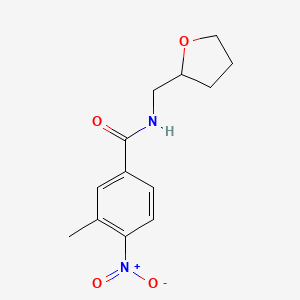
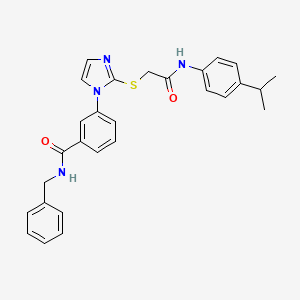
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2929244.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2929245.png)